molecular formula C18H28N2O6S B11711730 4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide

4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide

Cat. No.: B11711730
M. Wt: 400.5 g/mol
InChI Key: LZMBRXAGLJQHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds are characterized by a benzenesulfonamide moiety with an amine group attached to the benzene ring . This compound is notable for its complex structure, which includes a trioxa-azacyclododecane ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide typically involves multiple stepsCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve impulse transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide is unique due to its trioxa-azacyclododecane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzenesulfonamide derivatives and contributes to its diverse applications in scientific research .

Properties

Molecular Formula

C18H28N2O6S

Molecular Weight

400.5 g/mol

IUPAC Name

4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododec-10-yl)propan-2-yl]benzenesulfonamide

InChI

InChI=1S/C18H28N2O6S/c1-15-3-5-17(6-4-15)27(22,23)19-16(2)18(21)20-7-9-24-11-13-26-14-12-25-10-8-20/h3-6,16,19H,7-14H2,1-2H3

InChI Key

LZMBRXAGLJQHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2CCOCCOCCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.